molecular formula C8H5Cl B1583893 1-Chloro-3-ethynylbenzene CAS No. 766-83-6

1-Chloro-3-ethynylbenzene

Cat. No.: B1583893
CAS No.: 766-83-6
M. Wt: 136.58 g/mol
InChI Key: GRBJPHPMYOUMJV-UHFFFAOYSA-N
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Description

1-Chloro-3-ethynylbenzene is an organic compound with the molecular formula C₈H₅Cl It is a derivative of benzene, where a chlorine atom and an ethynyl group are substituted at the first and third positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-ethynylbenzene can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 1-chloro-3-iodobenzene reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-ethynylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 3-ethynylphenol.

    Addition Reactions: The ethynyl group can participate in addition reactions with halogens or hydrogen halides, forming dihaloalkenes or haloalkenes.

    Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Addition Reactions: Halogens like bromine or chlorine in the presence of a catalyst.

    Oxidation Reactions: Potassium permanganate or osmium tetroxide as oxidizing agents.

Major Products:

    3-Ethynylphenol: Formed through nucleophilic substitution.

    Dihaloalkenes: Formed through addition reactions with halogens.

    Carbonyl Compounds: Formed through oxidation of the ethynyl group.

Scientific Research Applications

1-Chloro-3-ethynylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-chloro-3-ethynylbenzene depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the benzene ring. In addition reactions, the ethynyl group reacts with electrophiles, leading to the formation of new carbon-carbon or carbon-halogen bonds. The molecular targets and pathways involved vary based on the specific chemical or biological context.

Comparison with Similar Compounds

    1-Chloro-2-ethynylbenzene: Similar structure but with the ethynyl group at the second position.

    1-Chloro-4-ethynylbenzene: Ethynyl group at the fourth position.

    3-Chloro-1-ethynylbenzene: Chlorine and ethynyl groups at the third and first positions, respectively.

Uniqueness: 1-Chloro-3-ethynylbenzene is unique due to the specific positioning of the chlorine and ethynyl groups, which influences its reactivity and the types of reactions it can undergo. This positional isomerism can lead to different chemical and physical properties compared to its analogs, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-chloro-3-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl/c1-2-7-4-3-5-8(9)6-7/h1,3-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRBJPHPMYOUMJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227413
Record name Benzene, 1-chloro-3-ethynyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-83-6
Record name 3-Chlorophenylacetylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=766-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-chloro-3-ethynyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-chloro-3-ethynyl-
Source EPA DSSTox
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Record name 1-chloro-3-ethynylbenzene
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Synthesis routes and methods

Procedure details

Add dry toluene to a degassed mixture of 4-(3-chlorophenyl)-2-methylbut-3-yn-2-ol (21.1 g, 0.109 mol), potassium carbonate (45 g, 0.326 mol) and 18-crown-6 (6.89 g, 0.026 mol). Stir at 90° C. for 36 h. Cool the reaction mixture to room temperature, filter and wash with toluene. Concentrate and purify the residue by silica gel chromatography, eluting with 18:1 o 13:1 hexanes:ethyl acetate, to give the title compound (9.85 g, 66%).
Quantity
21.1 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
6.89 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
66%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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